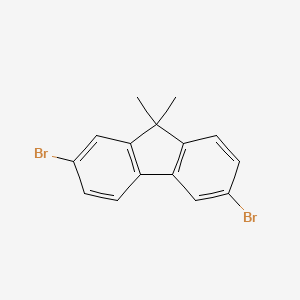

2,6-Dibromo-9,9-dimethyl-9H-fluorene

Description

Contextualization of 9,9-Disubstituted Fluorene (B118485) Scaffolds in Organic Electronics Research

In the field of organic electronics, 9,9-disubstituted fluorene derivatives have become essential building blocks for a range of functional materials. labxing.com The core fluorene structure provides excellent charge transport capabilities and high photoluminescence efficiency, which are critical for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comresearchgate.net

Significance of Dihalo-substituted Fluorene Derivatives as Key Building Blocks in Material Synthesis

The strategic placement of halogen atoms, such as bromine, on the fluorene backbone at positions like C-2 and C-7 (or C-2 and C-6) transforms the molecule into a versatile platform for synthetic chemistry. These dihalo-substituted fluorenes are not typically the final functional material but rather serve as crucial intermediates or monomers. innospk.comnbinno.com

The carbon-bromine bonds are reactive sites that readily participate in various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. nbinno.commdpi.comsioc-journal.cn This reactivity allows for the systematic and controlled extension of the π-conjugated system by linking the fluorene core to other aromatic or functional units. Through this "building block" approach, chemists can construct complex oligomers and polymers with precisely engineered electronic and optical properties. nbinno.com For instance, by coupling dihalo-fluorenes with different aromatic boronic acids or alkynes, researchers can tune the energy levels (HOMO/LUMO), absorption/emission wavelengths, and charge transport characteristics of the final material, tailoring it for specific applications such as blue-emitting layers in OLEDs or as semiconductors in solar cells. mdpi.comresearchgate.net

Overview of Academic Research Trajectories for 2,7-Dibromo-9,9-dimethyl-9H-fluorene and Related Analogs in Contemporary Chemistry

The isomer of the title compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, is a prominent example of a dihalo-fluorene building block and has been extensively studied. sigmaaldrich.com Research has established it as a key precursor for synthesizing a variety of organic semiconducting polymers and hole transport materials for OLEDs. iucr.orgsigmaaldrich.com Its symmetrical structure and the reactivity of the bromine atoms at the 2 and 7 positions make it an ideal monomer for polymerization reactions, leading to high-performance polyfluorenes. iucr.orgresearchgate.net

Contemporary research continues to explore the versatility of this and related analogs, including 2,6-dibromo derivatives. Academic efforts focus on several key trajectories:

Novel Polymer Architectures: Researchers are designing and synthesizing novel copolymers by reacting dibromo-fluorene derivatives with other functional monomers. This approach aims to create materials with improved charge injection/transport balance, enhanced thermal stability, and optimized emission characteristics for next-generation displays and lighting. mdpi.commdpi.com

Tuning Optoelectronic Properties: A significant area of investigation involves modifying the substituents at the C-9 position and the aromatic units coupled to the fluorene core. By systematically altering the molecular structure, scientists can fine-tune the material's energy bandgap, influencing its color of emission and its suitability for various electronic applications. mdpi.comacs.org

Applications Beyond OLEDs: While OLEDs remain a primary focus, the unique properties of polymers derived from these building blocks are being explored for other advanced applications. These include organic photovoltaics (OPVs), where fluorene-based copolymers act as donor materials, and organic field-effect transistors (OFETs), where they serve as the active semiconductor channel. researchgate.netsigmaaldrich.com

The systematic study of how molecular conformation and intermolecular packing influence material properties is crucial in this research, with crystal structure analysis providing vital insights for designing more efficient materials. iucr.orgresearchgate.net

Compound Data

Below is an interactive table summarizing the key chemical compounds discussed in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,6-Dibromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂Br₂ | 352.06 | 925889-85-6 |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂Br₂ | 352.06 | 28320-32-3 |

| Fluorene | C₁₃H₁₀ | 166.22 | 86-73-7 |

| 9,9-dimethyl-9H-fluorene | C₁₅H₁₄ | 194.27 | 22439-68-3 |

| 2,7-Dibromo-9,9-difluoro-9H-fluorene | C₁₃H₆Br₂F₂ | 359.99 | 1229603-71-7 |

| 4-Boronic Acid-9,9-Dimethylfluorene | C₁₅H₁₅BO₂ | 238.09 | 1246022-50-3 |

| 2-Bromo-9,9-diphenyl-9H-fluorene | C₂₅H₁₇Br | 401.31 | 474918-32-6 |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-9,9-dimethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2/c1-15(2)13-6-4-9(16)7-12(13)11-5-3-10(17)8-14(11)15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUQXIDYMVXFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661479 | |

| Record name | 2,6-Dibromo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925889-85-6 | |

| Record name | 2,6-Dibromo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization and Copolymerization Strategies Employing 2,7 Dibromo 9,9 Dimethyl 9h Fluorene As a Monomer

Fundamental Principles of Polymerization Involving Dibromo Monomers in Organic Electronics

Polymerization is a process where small molecules, known as monomers, chemically bond together to form long chains or networks, creating a polymer. libretexts.orgillinois.edu In the field of organic electronics, the synthesis of conjugated polymers is paramount. These polymers feature a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons, leading to semiconducting properties.

Dibromo monomers, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene, are fundamental precursors for these materials. sigmaaldrich.com They are typically employed in step-growth polycondensation reactions, most notably in transition-metal-catalyzed cross-coupling reactions. rsc.org In these reactions, the bromine atoms act as leaving groups, facilitating the formation of new carbon-carbon bonds that link the monomer units together. The specific placement of the bromine atoms at the 2 and 7 positions of the fluorene (B118485) molecule ensures a linear polymer chain, which is essential for effective charge transport along the polymer backbone. 20.210.105researchgate.net The choice of polymerization technique and reaction conditions can significantly influence the polymer's molecular weight, solubility, and ultimately, its electronic and optical properties.

Suzuki Cross-Coupling Polymerization in the Synthesis of Polyfluorenes

Suzuki cross-coupling is a powerful and widely used palladium-catalyzed reaction for creating carbon-carbon bonds. researchgate.netmdpi.com In polymer chemistry, it has become a preferred method for synthesizing polyfluorenes and other conjugated polymers due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of monomers. rsc.org20.210.105

The polymerization process typically involves the reaction between a dibromo monomer, like 2,7-dibromo-9,9-dimethyl-9H-fluorene, and a co-monomer containing two boronic acid or boronic ester groups (e.g., a fluorene-2,7-diboronic acid derivative). 20.210.105mdpi.com The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and often a phase-transfer catalyst in a two-phase solvent system. mdpi.commdpi.com This method allows for the synthesis of well-defined polymers with high molecular weights and in good yields. 20.210.105 The versatility of the Suzuki coupling also enables the creation of a vast array of polymer structures with tailored properties. nih.gov20.210.105

A homopolymer consists of repeating units derived from a single monomer. libretexts.org In the context of polyfluorenes, homopolymers are synthesized via the Suzuki polycondensation of a fluorene monomer functionalized with both a bromo and a boronic acid/ester group, or more commonly, by reacting a 2,7-dibromo-9,9-dialkylfluorene with a 9,9-dialkylfluorene-2,7-diboronic acid derivative. 20.210.105

These homopolymers are known for their strong blue light emission and high photoluminescence quantum yields. 20.210.105researchgate.net The properties of the resulting polymer can be influenced by the alkyl side chains at the C9 position. The synthesis via palladium-catalyzed Suzuki coupling provides a reliable route to high-molecular-weight, soluble polyfluorene homopolymers that are foundational materials for blue organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Table 1: Properties of a Representative Polyfluorene Homopolymer

| Polymer Name | Monomers | Polymerization Method | Absorption Max (λabs) | Emission Max (λem) |

| Poly(9,9-dioctylfluorene) (PFO) | 2,7-dibromo-9,9-dioctylfluorene + 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Suzuki Coupling | ~380-390 nm | ~410-420 nm |

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for tuning the optoelectronic properties of fluorene-based polymers. libretexts.orgmdpi.com20.210.105 By incorporating different comonomers into the polyfluorene backbone via Suzuki coupling, researchers can precisely control the resulting material's bandgap, absorption spectrum, and emission color. nih.gov20.210.105

This approach is particularly effective for creating donor-acceptor (D-A) copolymers. mdpi.commdpi.com In a D-A copolymer, an electron-rich (donor) unit, such as fluorene, is alternated with an electron-deficient (acceptor) unit. This architecture facilitates intramolecular charge transfer, which typically lowers the polymer's bandgap and shifts its emission to longer wavelengths (from blue to green, yellow, or red). mdpi.com20.210.105 This tunability is crucial for applications in full-color displays and organic solar cells.

Table 2: Examples of Fluorene-Based Copolymers and Their Properties

| Copolymer | Comonomer with 2,7-dibromo-9,9-dialkylfluorene | Resulting Emission Color |

| PFTORT | 5,5″-bis(trimethylstannyl)-3′,4′-dihexyl-2,2′;5′,2″-terthiophene-1′,1′-dioxide | Red-Orange 20.210.105 |

| PFDTBT | 4,7-di(2-thienyl)-2,1,3-benzothiadiazole | Red mdpi.com |

| FFCN1 | 2,3-di(4-bromophenyl)fumarodinitrile | Yellow-Green nih.gov |

| PFCN1 | 3,6-dibromophenanthrene-9,10-dicarbonitrile | Greenish-Blue nih.gov |

The integration of the 2,7-dibromo-9,9-dimethyl-9H-fluorene unit is fundamental to the development of high-performance organic semiconducting materials. sigmaaldrich.comresearchgate.net The fluorene core itself is an excellent chromophore, providing high photoluminescence quantum efficiency, while its rigid structure contributes to high thermal stability and well-defined energy levels. researchgate.net

The presence of this monomer in a polymer backbone imparts several desirable characteristics:

High Charge Carrier Mobility: The planar structure of the fluorene unit promotes intermolecular π-π stacking, creating pathways for efficient charge transport, which is essential for devices like organic field-effect transistors (OFETs). researchgate.nettue.nl

Excellent Optical Properties: Polyfluorenes are known for their sharp and efficient emission, making them ideal for use as the active layer in OLEDs. 20.210.105

Processability: The dimethyl groups at the C9 position prevent excessive aggregation and ensure good solubility, allowing the polymers to be processed from solution using techniques like spin-coating or inkjet printing to form thin, uniform films. researchgate.net

These attributes have established fluorene-based polymers as a versatile class of materials for a range of organic electronic applications, including OLEDs, organic photovoltaics (OPVs), and sensors. sigmaaldrich.commdpi.com

Knoevenagel Condensation Polymerization for Fluorene-Derived Polymers

While Suzuki coupling is dominant, other polymerization methods are also employed. Knoevenagel condensation polymerization offers an alternative route to fluorene-derived polymers. jhia.ac.ke This reaction typically involves the base-catalyzed condensation of a compound containing an active methylene (B1212753) group with a carbonyl compound, often a dialdehyde.

For the synthesis of fluorene-based polymers, a fluorene-2,7-dicarbaldehyde derivative can be reacted with a comonomer containing activated C-H bonds, such as a derivative of phenylacetonitrile. This method is particularly useful for synthesizing polymers with cyanovinylene units in the backbone. The resulting polymers are often highly conjugated, soluble in common solvents, and can exhibit emission colors spanning from blue to red, depending on the specific monomers used. jhia.ac.ke

Other Polymerization Approaches for Fluorene-Based Materials

Beyond Suzuki and Knoevenagel reactions, several other polymerization techniques have been explored for synthesizing fluorene-based materials:

Stille Coupling: This is another palladium-catalyzed cross-coupling reaction that pairs an organohalide (like 2,7-dibromo-9,9-dimethyl-9H-fluorene) with an organotin compound. It is a highly effective method for forming C-C bonds and has been used to synthesize various fluorene-containing chromophores and polymers. ucf.edu

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. It has been utilized in tandem with Suzuki polymerization to create complex, ladder-type fluorene-based polymers with rigid structures and enhanced electronic delocalization. nih.gov

Rhodium-Catalyzed Reactions: Convergent synthetic methods employing rhodium catalysts have also been developed for the synthesis of fluorene derivatives and polymers, offering alternative pathways to these valuable materials. researchgate.net

These alternative methods expand the synthetic toolkit available to chemists, enabling the creation of novel fluorene-based materials with unique architectures and properties for advanced applications.

Post-Polymerization Functionalization of Fluorene-Containing Polymers

The modification of fluorene-containing polymers after their initial synthesis provides a strategic advantage for diversifying their functionality. This process is crucial for tailoring the performance of the final material for use in advanced applications such as organic light-emitting diodes (OLEDs), sensors, and photovoltaics. springernature.com By starting with a common polymer backbone, a variety of chemical groups can be introduced, allowing for systematic studies of structure-property relationships. mcmaster.ca

Nucleophilic Aromatic Substitution on Polymer Chains for Property Tuning

Nucleophilic aromatic substitution (SNAr) has emerged as a robust method for the post-polymerization modification of conjugated polymers. This strategy is particularly effective for copolymers of 2,7-dibromo-9,9-dialkylfluorene with electron-deficient, fluorinated co-monomers, such as tetrafluoro-p-phenylene or fluorinated 2,1,3-benzothiadiazole. springernature.comacs.org The high electronegativity of the fluorine atoms on the co-monomer units activates the polymer backbone for SNAr, allowing the fluorine atoms to be displaced by a variety of nucleophiles under relatively mild conditions. springernature.comresearchgate.net

This technique allows for the direct modification of the aromatic backbone, which can significantly alter the optoelectronic properties of the material. acs.org For instance, reacting a precursor polymer, such as poly(9,9-dioctylfluorene-alt-tetrafluoro-p-phenylene), with thiophenol derivatives can introduce arylthio groups into the polymer main chain. acs.org This modification leads to substantial changes in the polymer's main chain structure, absorption, and emission characteristics. acs.org

Key Research Findings:

Quantitative Substitution: Researchers have demonstrated that the SNAr reaction on fluorinated co-monomers within a polyfluorene backbone can proceed to quantitative conversion. This allows for precise control over the degree of functionalization by adjusting the stoichiometry of the nucleophile. springernature.com

Versatility of Nucleophiles: A wide range of nucleophiles, including thiols, alcohols, and amines, have been successfully used. This versatility enables the introduction of diverse functional groups, which can be used to tune solubility, energy levels, and intermolecular interactions. springernature.com

Property Tuning: The introduction of different functional groups via SNAr facilitates the fine-tuning of the polymer's physical and optoelectronic properties. For example, the substitution of fluorine with an alkylthiol group can alter the polymer's emission color and charge transport characteristics. This is achieved without altering the polymer's molecular weight or dispersity, allowing for a direct comparison of the effects of different functional groups. springernature.comacs.org

Graft Copolymer Synthesis: The SNAr reaction has also been employed to create complex polymer architectures. A thiol-terminated polymer can act as a macromolecular nucleophile, reacting with a fluorinated polyfluorene backbone to form a well-defined graft copolymer. springernature.com

| Precursor Polymer Backbone | Co-monomer | Nucleophile | Resulting Functional Group | Key Outcome |

| Poly(9,9-dioctylfluorene) | Tetrafluoro-p-phenylene | Thiophenol | Arylthio | Altered optoelectronic properties acs.org |

| Poly(9,9-dioctylfluorene) | Fluorinated 2,1,3-benzothiadiazole | Alkylthiol | Alkylthio | Controlled functionalization springernature.com |

| Poly(9,9-dioctylfluorene) | Fluorinated 2,1,3-benzothiadiazole | Alcohol | Alkoxy | Property tuning springernature.com |

| Poly(9,9-dioctylfluorene) | Fluorinated 2,1,3-benzothiadiazole | Thiol-capped polymer | Polymer graft | Graft copolymer formation springernature.com |

Click Chemistry for Polymer Functionalization and Architectural Control

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for polymer modification. nih.gov The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the context of fluorene-containing polymers, click chemistry is typically employed by first synthesizing monomers that contain a reactive handle, such as an azide (B81097) or alkyne group, often on the C-9 side chains of the fluorene unit. After polymerization, these handles are available for reaction with a wide array of molecules. rsc.org

This "grafting onto" approach is a powerful tool for attaching various functional side chains to a polyfluorene backbone. mdpi.com For example, a polyfluorene can be synthesized with alkylazide side chains. These azide groups can then undergo a CuAAC reaction with an alkyne-terminated molecule, such as a polystyrene or poly(ethylene glycol) (PEG) chain, to form a graft copolymer. This method allows for precise control over the architecture of the final polymer. rsc.org

Key Research Findings:

High Grafting Efficiency: The CuAAC reaction is highly efficient, enabling near-quantitative attachment of side chains to the polymer backbone. This results in well-defined graft copolymers with a high density of functional groups. nih.gov

Architectural Control: Click chemistry provides a modular approach to creating complex polymer architectures. By choosing different backbone and side-chain polymers, a vast array of graft copolymers with tailored properties can be synthesized from a common precursor. rsc.orgmdpi.com

Functionalization with Diverse Moieties: A wide variety of functional molecules, including other polymers, fluorescent dyes, and biomolecules, can be "clicked" onto the polyfluorene backbone, provided they have a complementary azide or alkyne group. This has been used to create materials for applications such as fluorescent nanoprobes. rsc.org

End-Group Functionalization: Beyond side-chain modification, click chemistry has also been used for the end-functionalization of polyfluorenes. This allows for the synthesis of well-defined block copolymers, where the fluorene-containing segment is linked to other polymer blocks. researchgate.net

| Polymer Backbone | Reactive Handle on Backbone | Click Reaction Partner | Click Reaction Type | Resulting Architecture |

| Polyfluorene | Azide side-chains | Alkyne-terminated Poly(ethylene glycol) | CuAAC | Graft Copolymer rsc.org |

| Polyfluorene | Azide side-chains | Alkyne-terminated Polystyrene | CuAAC | Graft Copolymer rsc.org |

| Poly(Propargyl-L-Glutamate) | Alkyne side-chains | Azide-terminated Poly(ethylene glycol) | CuAAC | Polypeptide Graft Copolymer nih.gov |

| Polyfluorenevinylene | Vinyl end-groups (modified to azide) | Alkyne-terminated molecule | CuAAC | End-functionalized / Block Copolymer researchgate.net |

Advanced Structural Elucidation and Solid State Characterization of 9,9 Dimethyl Dibromofluorene Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides invaluable data on molecular geometry, conformation, and the nature of intermolecular forces that govern crystal packing.

Molecular Conformation and Geometry of 2,7-Dibromo-9,9-dimethyl-9H-fluorene

The molecular structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene has been determined through single-crystal X-ray analysis. chemicalbook.com The molecule possesses crystallographic m2m site symmetry. chemicalbook.comresearchgate.net A significant consequence of this high symmetry is that the fluorene (B118485) backbone, including the two bromine atoms, is constrained to be perfectly planar. chemicalbook.comresearchgate.net The only atoms that lie outside this plane are the hydrogen atoms of the two methyl groups attached to the C9 position. chemicalbook.com

The double substitution at the C9 position with methyl groups is a common strategy in the design of fluorene-based materials to ensure long-term stability. nist.gov The crystallographic data provides precise bond lengths and angles, confirming the rigid, planar nature of the aromatic system, which is crucial for its electronic properties.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₂Br₂ |

| Formula Weight | 352.07 |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| Unit Cell Dimensions | a = 17.097 (4) Å |

| b = 11.161 (3) Å | |

| c = 6.9120 (17) Å | |

| Volume | 1319.0 (6) ų |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Modes, including π-π Stacking

The quality and efficiency of organic light-emitting diodes (OLEDs) fabricated from fluorene derivatives depend critically on the stacking mode of the fluorene units in the solid state. chemicalbook.com In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, the molecules are organized in a way that facilitates weak π-π stacking interactions between adjacent, symmetry-related molecules. chemicalbook.com

Polymorphism in 9,9-Dialkylfluorene Derivatives and its Structural Implications

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in fluorene derivatives, particularly in 9,9-dialkyl- and 9,9-diarylfluorene systems. nist.govrsc.org Different polymorphs arise from variations in molecular packing and intermolecular interactions, which can be influenced by crystallization conditions such as solvent and temperature.

This structural variability has significant implications for the material's properties. For instance, polymorphism in 9,9-diarylfluorene-based organic semiconductors has been shown to directly influence their charge transport and photoluminescence characteristics. rsc.org The discovery of a second polymorphic form for the parent compound, 9,9-dimethyl-9H-fluorene, highlights the subtle energetic balance between different possible packing arrangements. nist.gov Control over polymorphism is therefore a critical strategy for tailoring the optoelectronic functions of films made from these materials. rsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups present in a molecule. NMR and IR spectroscopy are standard techniques used for the comprehensive characterization of fluorene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,7-Dibromo-9,9-dimethyl-9H-fluorene, the high symmetry of the molecule simplifies its expected NMR spectra.

In the ¹H NMR spectrum, a sharp singlet is expected for the protons of the two equivalent methyl groups at the C9 position. The aromatic region would show signals corresponding to the six protons on the fluorene backbone. Due to the symmetry, only three distinct aromatic proton signals are expected: one for the protons at C4 and C5, one for the protons at C1 and C8, and one for the protons at C3 and C6.

In the ¹³C NMR spectrum, distinct signals are expected for the quaternary C9 carbon, the methyl carbons, and the carbons of the aromatic rings. Due to the molecule's symmetry, the six pairs of equivalent aromatic carbons would result in a smaller number of observed signals. The table below outlines the expected and observed chemical shifts for the target compound and a closely related analogue.

| Assignment | 2,7-Dibromofluorene (B93635) (in DMSO-d6) chemicalbook.com | Expected for 2,7-Dibromo-9,9-dimethyl-9H-fluorene |

|---|---|---|

| Aromatic Carbons | 145.27, 139.23, 129.72, 128.10, 121.97, 120.18 | Similar shifts in the aromatic region (approx. 120-150 ppm) |

| C9 | 36.21 | Shifted downfield due to dimethyl substitution (approx. 55-65 ppm) |

| -CH₃ | N/A | Signal in the aliphatic region (approx. 25-30 ppm) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 2,7-Dibromo-9,9-dimethyl-9H-fluorene is expected to show several characteristic absorption bands.

Analysis of the closely related 2,7-Dibromofluorene provides a basis for assigning these bands. nist.gov The key vibrational modes would include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, expected just below 3000 cm⁻¹ (in the 2850-2960 cm⁻¹ range).

Aromatic C=C stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the fluorene ring system.

C-H bending: Aliphatic C-H bending vibrations for the methyl groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹. Aromatic C-H out-of-plane bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern.

C-Br stretching: Strong absorptions typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).

These characteristic peaks collectively provide a spectroscopic fingerprint for the molecule, allowing for its identification and the confirmation of its key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within the 2,6-Dibromo-9,9-dimethyl-9H-fluorene molecule and its derivatives. This method provides insights into how the molecular structure influences the absorption and emission of light, which is fundamental to understanding the material's potential in optoelectronic applications.

In a study involving donor-acceptor dyes based on a fluorene-9-ylidene acceptor, UV-Vis absorption spectroscopy was employed to investigate their photophysical properties. For these dyes, which incorporate donor groups like dimethylaniline (DMA), triphenylamine (B166846) (TPA), and bis(diethylaniline) (B-DEA), the electronic transitions are complex. The dye with the B-DEA donor, featuring an extended allyl linker, demonstrated a broader absorption spectrum, spanning from 360 to 600 nm. acs.org This broadening is attributed to an additional intramolecular charge transfer (CT) transition. acs.org

Resonance Raman (RR) spectroscopy, used in conjunction with UV-Vis, helps to selectively probe vibrational modes that are coupled to these electronic transitions. For the B-DEA derivative, two distinct enhancement patterns in the RR spectra correspond to different types of electronic transitions. Excitation at higher energies (355–457 nm) enhances modes localized on the donor and acceptor groups, which is consistent with a charge transfer transition involving significant redistribution of electron density between localized orbitals. acs.org

The nature of the donor group significantly impacts the electronic properties. For instance, the stronger electron-donating capability of the TPA group raises the energy of the highest occupied molecular orbital (HOMO) to -5.09 eV, resulting in a lower band gap of 3.08 eV. In comparison, the DMA donor has a more stable HOMO at -5.31 eV and a slightly higher band gap of 3.12 eV. acs.org These differences in energy levels directly influence the wavelengths of light the molecules can absorb and emit.

Table 1: Photophysical Data for Fluorene-9-ylidene Based Dyes

| Dye | Donor Group | Absorption Max (nm) | Emission Max (nm) | Band Gap (eV) |

|---|---|---|---|---|

| Dye 1 | Dimethylaniline (DMA) | Not specified | Not specified | 3.12 acs.org |

| Dye 2 | Triphenylamine (TPA) | Not specified | Not specified | 3.08 acs.org |

The study of macrocyclic and linear poly(9,9-dimethyl-2-vinylfluorene) also utilizes UV absorption spectroscopy. It was observed that the UV absorptivities of these polymers decrease as the degree of polymerization increases, indicating ground-state chromophore interactions. researchgate.net This phenomenon, known as hypochromism, suggests an increased ordering of the pendant aromatic chromophores in the polymer chain. researchgate.net

Chromatographic Analysis for Material Purity and Polymer Chain Properties

Chromatographic techniques are indispensable for assessing the purity of this compound and for characterizing the properties of polymers derived from it.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical tool for determining the molecular weight distribution of polymers. researchgate.net This technique separates molecules based on their size in solution, with larger molecules eluting from the chromatography column first. tainstruments.com

For polymers derived from 9,9-dimethylfluorene, GPC is essential for characterizing key parameters that dictate their physical properties. These parameters include the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net The Mn value provides information about the flexibility of the polymer, while Mw relates to its strength. researchgate.net

The PDI is a measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. Synthetic polymers typically have PDI values greater than 1.0; for instance, step-polymerization reactions often yield PDI values around 2.0, while chain reactions can result in values between 1.5 and 20. researchgate.net

The selection of GPC columns is critical and depends on the molecular weight range of the sample. For the analysis of low molecular weight samples like oligomers and polymer additives, high-resolution columns packed with small particles (e.g., 5 µm) are ideal. warwick.ac.ukresearchgate.net For more complex samples, multiple columns can be connected in series to extend the effective molecular weight range. warwick.ac.uk

Table 2: Typical GPC Parameters for Polymer Characterization

| Parameter | Symbol | Information Provided |

|---|---|---|

| Number Average Molecular Weight | Mn | Flexibility researchgate.net |

| Weight Average Molecular Weight | Mw | Strength researchgate.net |

Proper sample preparation is crucial for accurate GPC analysis. The polymer must be completely dissolved in a suitable solvent, typically at a concentration of around 0.10% (w/v) for a polymer with a molecular weight of approximately 100,000. researchgate.net

Supramolecular Assembly and Morphology Studies

The solid-state packing and intermolecular interactions of this compound and its derivatives are critical to their material properties.

Hirshfeld Surface Analysis of Fluorene Derivatives and Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org This analysis maps the electron distribution of a molecule within its crystalline environment, providing a three-dimensional surface where different colors represent varying strengths of intermolecular contacts. Red areas indicate close contacts, while blue areas signify weaker or more distant interactions. scirp.org

For 9,9-disubstituted fluorene derivatives, Hirshfeld surface analysis provides detailed insights into their packing arrangements. In the crystal structure of 9,9-dimethyl-9H-fluorene, short C-H···π contacts are represented by small red patches on the Hirshfeld surface. mdpi.com These interactions appear in the corresponding 2D fingerprint plots as a pair of sharp features. mdpi.com

The analysis of 2,7-dibromo-9,9-dimethyl-9H-fluorene reveals that the molecule possesses crystallographic m2m site symmetry, resulting in all atoms, except for those of the methyl groups, being coplanar. researchgate.net In its crystal structure, weak π–π interactions are observed between symmetry-related molecules, with a centroid–centroid distance of 3.8409 (15) Å, leading to stacking along the c-axis. researchgate.net

Investigation of Supramolecular Synthons and Motifs in Fluorene Crystals

Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. mdpi.com The identification and understanding of these synthons are key to crystal engineering, which aims to design and synthesize new materials with desired properties.

In the context of fluorene derivatives, various supramolecular synthons and motifs have been identified. For instance, in the crystal structures of certain pyridinium (B92312) compounds, a dual-synthon motif involving N–H···Cl⁻ and C–H···Cl⁻ hydrogen bonds, as well as cation–π interactions, has been observed. researchgate.net While not directly involving this compound, this illustrates the types of interactions that can govern the crystal packing of related fluorene systems.

The study of 9,9-disubstituted fluorene derivatives bearing methyl, hydroxymethyl, or pyridinylmethyl groups has provided a detailed evaluation of their intermolecular interactions and the resulting supramolecular motifs. mdpi.com These studies are crucial for understanding the structure-property relationships in fluorene-based materials. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-dibromo-9,9-dimethylfluorene |

| 3,6-bis(methoxymethyl)-9,9-dimethylfluorene |

| 2,7-dibromo-3,6-bis(methoxymethyl)-9,9-dimethylfluorene |

| 3,6-dibromofluorene |

| 3,6-dibromo-9,9-dimethylfluorene |

| dimethyl 2,7-dibromo-9,9-dimethylfluorene-3,6-dicarboxylate |

| 9,9-dimethyl-9H-fluorene mdpi.com |

| 9,9-bis(hydroxymethyl)-9H-fluorene mdpi.com |

| 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene mdpi.com |

| 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene nih.gov |

| 9,9-dihexyl-9H-fluorene nih.gov |

| 9,9-didodecyl-9H-fluorene nih.gov |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde nih.gov |

| poly(9,9-dimethyl-2-vinylfluorene) researchgate.net |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene nih.gov |

Theoretical and Computational Investigations of 2,7 Dibromo 9,9 Dimethyl 9h Fluorene and Derived Materials

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals and energy levels, which govern the optical and electronic behavior of materials derived from 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For fluorene (B118485) derivatives, DFT calculations are essential to understand how chemical modifications influence the molecular structure and, consequently, its electronic properties. researchgate.net

In studies of dyes based on a dibromo-9H-fluorene acceptor, the B3LYP method with a 6–31g(d) basis set has been effectively used to optimize molecular geometries. acs.orgacs.org These calculations reveal that the core fluorene unit, including the carbon and bromine atoms, is typically coplanar. researchgate.net The title compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, possesses crystallographic m2m site symmetry, which results in all atoms, excluding those in the methyl groups, lying on the same plane. researchgate.netnih.gov This planarity is a critical factor for effective π-π stacking and charge transport in the solid state. The introduction of different donor or acceptor groups can induce slight conformational changes, which are accurately predicted by these DFT methods. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Fluorene Derivatives

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Modes acs.orgacs.org |

This table is interactive. Click on the headers to sort.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the behavior of molecules in their excited states. This method is crucial for understanding the photophysical properties of materials, such as their absorption and emission of light. rsc.org

For fluorene-based systems, TD-DFT calculations are employed to predict electronic transitions, which correspond to the absorption of light. acs.org For instance, in a study of dibromo-9H-fluorene based dyes, TD-DFT was used to analyze intramolecular charge transfer (ICT) transitions. acs.orgacs.org The calculations can determine the nature and energy of these transitions, explaining, for example, why a dye with a bis(diethylaniline) donor exhibits broader absorption compared to those with dimethylaniline or triphenylamine (B166846) donors. acs.org These theoretical investigations provide a deeper understanding of the photophysical processes occurring within the molecule, which is essential for designing materials for applications like organic solar cells. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy levels of the HOMO and LUMO and the gap between them are critical parameters that determine a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. malayajournal.org

The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. For materials used in organic electronics, the HOMO and LUMO levels dictate charge injection and transport capabilities. In fluorene-based derivatives, these energy levels can be tuned by introducing different functional groups. researchgate.net Quantum chemical calculations are used to predict these energy levels accurately. For a series of novel fluorene-based bipolar materials, the calculated LUMO and HOMO energy levels were found to be in the ranges of -3.85 eV to -4.16 eV and -5.02 eV to -5.21 eV, respectively. rsc.org A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and can lead to a red-shift in the absorption spectrum. malayajournal.org

Table 2: Representative FMO Energy Levels in Fluorene-Based Systems

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Fluorene-based Bipolar Materials rsc.org | -5.02 to -5.21 | -3.85 to -4.16 | ~1.0 - 1.4 |

This table is interactive. Click on the headers to sort.

Charge Transport Mechanism Studies

Understanding how electrical charges (electrons and holes) move through a material is vital for its application in electronic devices. Computational studies provide insight into the charge transport mechanisms at a molecular level, helping to predict and explain the performance of materials derived from 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

Charge carrier mobility, a measure of how quickly an electron or hole can move through a material under an electric field, is a key performance indicator for organic semiconductors. acs.org Computational methods can be used to estimate these mobilities. For various fluorene-based charge transporting materials, hole mobilities are typically found to be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.orgrsc.org In some derivatives, the electron mobility is approximately one order of magnitude lower than the hole mobility. rsc.orgrsc.org

For example, amorphous films of a fluorene derivative incorporating a carbazole (B46965) group have exhibited a high hole mobility of 3.1 x 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Computational models, such as the Gaussian Disorder Model, can be used to analyze these experimental results and calculate theoretical parameters like the disorder-free mobility. researchgate.net These computational assessments are crucial for designing new molecules with enhanced charge transport properties for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Marcus theory provides a theoretical framework for describing the rate of electron transfer from one molecule (the donor) to another (the acceptor). wikipedia.org It is a cornerstone for understanding charge transport in organic materials, where charge mobility is governed by a series of electron "hopping" events between adjacent molecules. researchgate.net

The theory posits that the rate of electron transfer depends on several factors, including the distance between the donor and acceptor, the free energy change of the reaction (ΔG°), and a critical parameter known as the reorganization energy (λ). acs.orglibretexts.org The reorganization energy is the energy required to change the geometry of the molecules and the surrounding solvent molecules from the equilibrium geometry of the initial state to that of the final state, without the electron actually having been transferred. libretexts.org

In the context of fluorene-based systems, Marcus theory is applied to calculate reorganization energies and understand their relationship with charge mobility. researchgate.net For instance, a study on fluorene derivatives evaluated the reorganization energy using quantum mechanical calculations and found a good correlation with the disorder-free mobility. researchgate.net This suggests that designing molecules with lower reorganization energies can be a promising strategy for achieving high carrier mobilities. researchgate.net The theory thus provides a vital link between molecular structure and charge transport properties, guiding the rational design of new high-performance materials.

Molecular Dynamics Simulations of Fluorene-Based Systems

While specific molecular dynamics (MD) simulations for 2,7-Dibromo-9,9-dimethyl-9H-fluorene are not extensively documented in publicly available literature, the principles and applications of MD simulations are well-established for the broader class of fluorene-based materials, particularly in the context of organic electronics. These simulations provide critical insights into the dynamic behavior and morphology of materials, which are difficult to obtain through experimental methods alone.

MD simulations model the interactions between atoms and molecules over time, governed by a force field that approximates the potential energy of the system. For fluorene-based systems, these simulations are instrumental in understanding phenomena such as thin-film formation, molecular packing, and the dynamics of charge transport. For instance, atomic-scale MD simulations have been employed to investigate the film formation of fluorene-bithiophene copolymers. rsc.org Such simulations can elucidate the influence of processing conditions, like the presence of solvent additives, on the resulting morphology and molecular orientation within the film. rsc.org

The general procedure for such a simulation involves defining the initial positions and velocities of all atoms in a simulation box, which also includes solvent molecules if solution-phase processes are being studied. The system is then allowed to evolve over time by numerically integrating Newton's equations of motion. By tracking the trajectories of individual molecules, researchers can analyze the development of structural features, such as the arrangement and orientation of the fluorene units. This is particularly important as the stacking mode of the fluorene motif has been shown to be crucial for the quality and efficiency of organic light-emitting diodes (OLEDs).

Furthermore, MD simulations can be used to validate the stability of molecular complexes and predict the morphology of organic semiconductor thin films. aps.orgnih.gov By simulating processes like solvent evaporation, researchers can model the deposition of organic thin films and study the resulting nanostructure. aps.org These computational models help in understanding how intermolecular interactions, such as π-π stacking, influence the bulk properties of the material.

Structure-Property Relationships Derived from Computational Models

Computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has been pivotal in establishing clear structure-property relationships for 2,7-Dibromo-9,9-dimethyl-9H-fluorene and its derivatives. These theoretical investigations provide a molecular-level understanding of how chemical modifications to the fluorene core influence its electronic and optical properties.

The electronic properties of fluorene derivatives are highly tunable. The introduction of different substituent groups at the C-2 and C-7 positions of the fluorene core significantly impacts the π-conjugation of the molecules. ktu.edunih.gov Computational studies have shown that attaching various aryl groups via ethynyl (B1212043) linkages can alter the photophysical properties of these symmetrical molecules. mdpi.com DFT calculations are commonly used to optimize the ground-state geometries and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the band gap) is a critical parameter that determines the electronic and optical characteristics of the material.

For instance, studies on dibromo-9H-fluorene-9-ylidene acceptor-based dyes with different donor groups have utilized DFT calculations to gain insights into electronic transitions and vibrational modes. acs.orgacs.org These theoretical models, often using functionals like B3LYP, can accurately predict absorption and emission spectra, which correlate well with experimental findings. acs.org The nature of the donor and acceptor groups, as well as the length of the conjugated linker, has been shown to influence the intramolecular charge transfer (ICT) characteristics, which are crucial for applications in organic solar cells. acs.orgacs.org

The table below summarizes key computational and experimental data for a series of fluorene derivatives, illustrating the impact of structural modifications on their electronic and photophysical properties.

| Compound | Substituent at C-2, C-7 | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (nm) | Emission Max (nm) |

| Derivative 1 | 4-ethynyl-1,1′-biphenyl | -5.58 | -2.43 | 3.15 | 375 | 430 |

| Derivative 2 | 1-ethynylnaphthalene | -5.67 | -2.45 | 3.22 | 370 | 427 |

| Derivative 3 | 1-ethynyl-4-methoxybenzene | -5.46 | -2.36 | 3.10 | 366 | 424 |

| Derivative 4 | 2-ethynyl-6-methoxynaphthalene | -5.51 | -2.41 | 3.10 | 360 | 418 |

Data compiled from theoretical calculations and experimental results on symmetrically substituted 2,7-diethynyl-9,9-dihexylfluorene (B12809331) derivatives, which are structurally related to 2,7-Dibromo-9,9-dimethyl-9H-fluorene. mdpi.com

These computational models not only rationalize the observed properties but also guide the design of new fluorene-based materials with tailored characteristics for specific optoelectronic applications, such as OLEDs and organic photovoltaics. mdpi.commdpi.com

Research Applications of 2,7 Dibromo 9,9 Dimethyl 9h Fluorene in Advanced Functional Materials

Role as a Key Precursor in Organic Semiconducting Polymers for Electronic Devices

2,7-Dibromo-9,9-dimethyl-9H-fluorene serves as a critical monomer for creating organic semiconducting polymers. Its dibrominated structure allows it to be incorporated into polymer backbones, forming conjugated systems with desirable electronic and optical properties for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nbinno.com The fluorene (B118485) unit itself provides good thermal stability and high charge carrier mobility, which are essential for the performance of these devices. researchgate.netnbinno.com

In the field of organic photovoltaics, 2,7-Dibromo-9,9-dimethyl-9H-fluorene is used to synthesize donor-acceptor (D-A) copolymers. These polymers are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge separation at the donor-acceptor interface within the solar cell's active layer. researchgate.net The fluorene moiety acts as a strong electron-donating unit within the polymer chain. By copolymerizing fluorene derivatives with various electron-accepting units, researchers can tune the polymer's band gap to optimize light absorption across the solar spectrum. researchgate.netgoogle.com The resulting fluorene-based polymers have been successfully used as the electron donor material in bulk heterojunction (BHJ) solar cells, demonstrating significant power conversion efficiencies (PCE). researchgate.net

For instance, a copolymer containing a 9-alkylidene-9H-fluorene unit, derived from a dibromofluorene precursor, was synthesized for use in polymer solar cells. This material exhibited a low band gap of 1.84 eV and a low-lying HOMO energy level of -5.32 eV, leading to a high fill factor and a power conversion efficiency of 6.2% when blended with a fullerene acceptor. researchgate.net

| Polymer System | Role of Fluorene Derivative | Key Performance Metric | Reference |

|---|---|---|---|

| PAFDTBT / PC71BM Blend | Precursor for 9-alkylidene-9H-fluorene donor polymer | Power Conversion Efficiency (PCE): 6.2% | researchgate.net |

| Fluorene-containing organic semiconductor material | Monomer for high carrier mobility, light-absorbing polymer | Broad light absorption region for improved solar utilization | google.com |

The favorable charge carrier mobility imparted by the fluorene unit makes its derivatives, synthesized from 2,7-Dibromo-9,9-dimethyl-9H-fluorene, excellent candidates for the active semiconductor layer in OFETs. nbinno.com These transistors are fundamental components of flexible and transparent electronics. The rigid planarity of the fluorene core facilitates intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. researchgate.net

Researchers have synthesized and characterized a variety of fluorene-based small molecules and polymers for OFET applications. For example, a fluorenone derivative incorporating alkylated thiophenes was developed and used as the organic semiconductor in a vacuum-deposited OFET. This device exhibited p-channel characteristics with a notable hole mobility of up to 0.02 cm²/Vs and a high current on/off ratio of 10⁷, demonstrating the potential of fluorene-based materials in transistor technology. researchgate.net The performance of such devices is highly dependent on the molecular structure, which influences the material's energy levels, solubility, and thin-film morphology. researchgate.netnih.gov

| Fluorene-Based Material | Device Type | Key Performance Metric | Reference |

|---|---|---|---|

| Fluorenone derivative with alkylated double thiophene | Vacuum-deposited OFET | Hole Mobility: 0.02 cm²/Vs; On/Off Ratio: 10⁷ | researchgate.net |

| Dicyanovinylene-functionalized fluorene with octyl thiophene | Solution-processed OFET | Electron Mobility: 0.0055 cm²/Vs; On/Off Ratio: ~10⁶ | researchgate.net |

Application in Electroluminescent Materials for Organic Light-Emitting Diodes (OLEDs)

2,7-Dibromo-9,9-dimethyl-9H-fluorene is extensively used in the synthesis of materials for OLEDs, contributing to the development of emissive layers, host materials, and charge transport layers. nbinno.com Fluorene-based materials are particularly valued for their high photoluminescence quantum yields, good thermal stability, and excellent color purity, especially in the blue region of the spectrum. 20.210.105umich.edu

Polyfluorenes (PFs) and their copolymers, synthesized via polymerization of 2,7-dibromo-9,9-dialkylfluorene monomers, are among the most promising materials for efficient blue OLEDs. 20.210.105umich.edu The large band gap of these polymers corresponds to emission in the blue portion of the visible spectrum. 20.210.105 Palladium-catalyzed Suzuki coupling is a common and versatile method to prepare well-defined polyfluorene derivatives from their dibrominated precursors. 20.210.105researchgate.net These polymers, when dissolved in solution, exhibit strong blue emission with high quantum yields, in some cases up to 0.87. 20.210.105researchgate.net

The introduction of different comonomers into the polyfluorene backbone allows for fine-tuning of the electronic and optical properties. 20.210.105doi.org This strategy enables control over the emission color, band gap, and energy levels of the resulting copolymer, making it possible to achieve deep-blue emission with high efficiency and stability. umich.edu20.210.105

| Polymer/Oligomer | Synthesis Route | Photophysical Property | Reference |

|---|---|---|---|

| Poly(2,7-fluorene) derivatives | Palladium-catalyzed Suzuki coupling | Blue emission (~410 nm), Quantum yields up to 0.87 in solution | 20.210.105researchgate.net |

| Poly[2,7-(9,9-dihexylfluorene)-alt-2,5-diethylterephthalate] | Suzuki reaction | Efficient blue light emission, Td = 331 °C | doi.org |

| Oligofluorenyl blocks with electron donating/withdrawing groups | Suzuki and Ullmann coupling reactions | Maximum External Quantum Efficiency (EQE) of 8.6% in doped devices | umich.edu |

In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material. The host material plays a critical role in charge transport and transferring energy to the phosphorescent guest. Fluorene-based compounds derived from 2,7-dibromo-9,9-dimethyl-9H-fluorene are excellent candidates for host materials due to their wide band gap and high triplet energy levels, which are necessary to confine the excitons on the guest emitter and prevent back energy transfer. nih.govrsc.org

Pure aromatic hydrocarbon materials based on spirobifluorene scaffolds have been designed as highly efficient hosts for blue and white PhOLEDs. nih.gov These materials demonstrate that heteroatoms are not always necessary for high performance, which can simplify molecular design and potentially improve device stability. Devices using these pure hydrocarbon hosts have achieved very high external quantum efficiencies (EQEs), reaching up to 25.6% for blue PhOLEDs and 27.7% for white PhOLEDs, rivaling the performance of traditional heteroatom-based hosts. nih.gov

| Host Material Class | Device Type | Key Performance Metric | Reference |

|---|---|---|---|

| Pure Aromatic Hydrocarbon (spirobifluorene-based) | Blue PhOLED | EQE: 25.6% | nih.gov |

| Pure Aromatic Hydrocarbon (spirobifluorene-based) | White PhOLED | EQE: 27.7% | nih.gov |

| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole based | Yellow PhOLED | EQE > 27% | rsc.org |

Beyond their use in emissive and host layers, fluorene derivatives are also employed in charge transport layers (CTLs), specifically as hole-transporting materials (HTMs). mdpi.com An efficient HTM must possess a suitable HOMO level for effective hole injection from the anode and high hole mobility for transport to the emissive layer. The inherent properties of the fluorene core contribute to good thermal stability and the formation of stable amorphous films, which are desirable for device fabrication and longevity. mdpi.com

By chemically modifying the 2,7-positions of the 9,9-dimethylfluorene core with hole-transporting moieties like triarylamines, researchers have developed solution-processable HTMs. mdpi.com One such material, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), was used as the hole-transport layer in a fluorescent OLED. The device incorporating 2M-DDF achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, significantly outperforming devices made with the commercial HTM TPD. mdpi.com

| Material | Role | Maximum Luminance (Lmax) | Maximum Current Efficiency (CE) | Reference |

|---|---|---|---|---|

| 2M-DDF | Hole-Transport Layer | 21,412 cd/m² | 4.78 cd/A | mdpi.com |

| TPD (comparative) | Hole-Transport Layer | 4,106 cd/m² | - | mdpi.com |

Development of Optoelectronic Materials with Tunable Properties

The unique electronic structure of the fluorene moiety, characterized by high photoluminescence quantum yields and good thermal stability, makes 2,7-Dibromo-9,9-dimethyl-9H-fluorene an excellent starting material for optoelectronic applications. researchgate.net The ability to introduce various functional groups at the bromine positions through cross-coupling reactions enables the fine-tuning of the electronic energy levels and optical properties of the resulting materials.

Integration into Donor-π-Acceptor (D-π-A) Structures for Enhanced Performance

Donor-π-Acceptor (D-π-A) chromophores are a class of organic molecules with significant potential for nonlinear optical (NLO) applications. The strategic arrangement of an electron-donating group (D) and an electron-accepting group (A) at the ends of a π-conjugated bridge, such as the fluorene unit, can lead to materials with large hyperpolarizability.

The synthesis of such D-π-A chromophores can be initiated from derivatives of 9,9-dimethyl-9H-fluorene. For instance, a synthetic route can start with 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, where the nitro group acts as a precursor to the acceptor and the bromo group can be functionalized to introduce a donor. nih.gov Through a series of reactions including nucleophilic substitution to introduce a cyano group, reduction of the nitro group to an amino group, and subsequent methylation to form a dimethylamino donor, a key intermediate is formed. nih.gov This intermediate can then be further modified to create a variety of D-π-A structures with different acceptor moieties, such as dicyanovinyl or cyanostilbene groups. nih.gov The modulation of the "push-pull" nature of the conjugation pathway in these fluorene-based D-π-A systems allows for the optimization of their NLO properties. nih.gov

| Chromophore Structure | Donor Group | π-Bridge | Acceptor Group |

| D-π-A | Dimethylamino | 9,9-dimethyl-9H-fluorene | Dicyanovinyl |

| D-π-A | Dimethylamino | 9,9-dimethyl-9H-fluorene | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile |

| D-π-A | Dimethylamino | 9,9-dimethyl-9H-fluorene | Cyanostilbene |

Mesogenic Fluorene Derivatives for Liquid Crystalline Behavior

The rigid, rod-like structure of the fluorene unit makes it an excellent mesogen, a fundamental component of liquid crystals. By attaching flexible alkyl chains to the fluorene core, it is possible to synthesize materials that exhibit liquid crystalline phases. These phases are characterized by a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid.

Derivatives of 9,9-dimethyl-9H-fluorene have been shown to exhibit enantiotropic nematic liquid crystalline behavior. For example, 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene displays a nematic phase between its melting point at 125 °C and its isotropization temperature at 175 °C. unina.it The synthesis of such molecules often involves Suzuki coupling reactions, where the bromine atoms of 2,7-Dibromo-9,9-dimethyl-9H-fluorene are replaced with substituted phenyl groups bearing alkyl chains. The molecular packing in the crystal phase of these materials can be nematic-like, predisposing them to form liquid crystalline phases upon heating. unina.it The ability to form ordered, yet fluid, structures is crucial for applications in displays and optical switching devices.

| Compound | Molecular Structure | Melting Point (°C) | Isotropization Temperature (°C) | Liquid Crystalline Phase |

| 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene | C37H42 | 125 | 175 | Nematic |

Fluorene Derivatives in Emerging Technologies

The versatility of 2,7-Dibromo-9,9-dimethyl-9H-fluorene extends to a range of emerging technologies, where its derivatives are being explored for their unique properties.

Sensors and Chemosensors based on Fluorene Architectures

Fluorene-based compounds are widely utilized in the development of fluorescent chemosensors due to their high fluorescence quantum yields. These sensors can detect a variety of analytes, including metal ions and small molecules, with high sensitivity and selectivity. The design of these chemosensors often involves the functionalization of the fluorene core with specific recognition moieties that can interact with the target analyte.

The synthesis of these sensors can start from 2,7-Dibromo-9,9-dimethyl-9H-fluorene, where the bromine atoms serve as handles for introducing the analyte-binding sites through cross-coupling reactions. For instance, fluorene-based boronic acids have been developed as fluorescent chemosensors for monosaccharides. grafiati.com Similarly, fluorene derivatives incorporating azacrown ethers can be used for the selective sensing of metal ions like Hg²⁺. grafiati.com The binding of the analyte to the recognition site can induce a change in the fluorescence properties of the fluorene core, such as quenching or enhancement of the emission, allowing for quantitative detection. researchgate.net

| Sensor Type | Target Analyte | Sensing Mechanism |

| Fluorescent Chemosensor | Monosaccharides | Interaction with boronic acid moieties |

| Fluorescent Chemosensor | Metal Ions (e.g., Hg²⁺) | Chelation with azacrown ether groups |

| Colorimetric and Fluorometric Chemosensor | Cyanide Ions | Michael type adduct formation |

Anion Exchange Membranes (AEMs) Utilizing Fluorene Units

Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells and water electrolyzers. Poly(fluorene)-based polymers are attractive candidates for AEMs due to their excellent chemical stability, particularly in alkaline environments. The rigid fluorene backbone contributes to the mechanical robustness of the membrane.

The synthesis of these polymers often begins with the polymerization of 2,7-dibromo-fluorene monomers, including 2,7-Dibromo-9,9-dimethyl-9H-fluorene, through reactions like Suzuki coupling. rsc.org The resulting poly(fluorene) backbone is then functionalized with cationic groups, such as quaternary ammonium (B1175870) groups, which facilitate the transport of anions. For example, poly(fluorene)s with pendant alkyltrimethylammonium groups have demonstrated high hydroxide (B78521) ion conductivities and excellent chemical stability in strong alkaline solutions at elevated temperatures. scite.ai The specific structure of the fluorene-based polymer backbone, including the presence of alkyl spacers, can influence the morphology and ion transport channels within the AEM, thereby affecting its performance. rsc.org

| Polymer Backbone | Cationic Group | Hydroxide Conductivity (mS/cm at 80°C) | Alkaline Stability |

| Poly(fluorene) | Alkyltrimethylammonium | > 100 | Excellent in 1 M NaOH at 80°C for 30 days |

| Poly(fluorene) with alkyl spacers | Quaternary Ammonium | > 125 | High stability (>96% in 1 M KOH at 80°C) |

Non-Fullerene Acceptors in Organic Photovoltaics

In the field of organic photovoltaics (OPVs), there is a significant research effort to develop non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based acceptors, such as their limited light absorption and synthetic inflexibility. nih.gov Fluorene derivatives are promising building blocks for the synthesis of NFAs due to their tunable electronic properties and good charge transport characteristics. nbinno.com

| NFA Architecture | Central Unit | Key Features |

| A-D-A | Fluorene-based | Tunable energy levels, strong light absorption |

| A-π-D-π-A | Fluorene-based | Extended π-conjugation, enhanced charge transport |

Structure Performance Relationships in 9,9 Dialkyl Dibromofluorene Derived Functional Materials

Effect of Halogenation Pattern (e.g., 2,7-Dibromo vs. other isomers) on Reactivity and Material Characteristics

The positions of the bromine atoms on the fluorene (B118485) core are critical for defining the geometry and electronic properties of the resulting polymers. The most commonly used isomer in materials science is 2,7-dibromofluorene (B93635). Polymerization of this monomer, for example via Suzuki or Yamamoto coupling reactions, leads to polymers where the linkages are at the 2 and 7 positions, resulting in a linear, para-linked polymer chain. This geometry promotes a high degree of π-conjugation along the polymer backbone, which is desirable for efficient charge transport and typically results in materials with high fluorescence quantum yields. 20.210.105

In contrast, the 2,6-dibromo isomer, as in 2,6-Dibromo-9,9-dimethyl-9H-fluorene, introduces a "kink" or a meta-like linkage into the polymer backbone. This non-linear geometry disrupts the planarity and the continuous overlap of p-orbitals along the polymer chain. As a result, polymers derived from 2,6-dibromofluorene would be expected to have:

Reduced Effective Conjugation Length: The twist in the backbone localizes the π-electrons over smaller segments.

Blue-Shifted Optical Properties: A shorter conjugation length leads to a larger HOMO-LUMO gap, causing both the absorption and emission spectra to shift to shorter wavelengths (i.e., towards the blue or UV region) compared to their 2,7-linked counterparts.

Different Morphological and Solubility Characteristics: The kinked structure can further inhibit crystallization and may lead to more amorphous materials with potentially different solubility profiles.

While the 2,7-dibromo isomer is favored for creating highly efficient blue-emitting polymers, other isomers like 2,6-dibromo or 3,6-dibromo derivatives are valuable for synthesizing specific architectures, such as ladder-type polymers or molecules where a different connectivity is required to achieve a desired three-dimensional structure. The choice of halogenation pattern is therefore a fundamental design parameter that dictates the ultimate shape and electronic structure of the final material.

Correlation between Molecular Conformation and Device Efficiency in Fluorene-Based Systems

The efficiency of electronic devices based on fluorene materials is strongly correlated with the conformation of the polymer chains in the active layer. acs.orgacs.org One of the most studied conformational microstructures in polyfluorenes, particularly poly(9,9-dioctylfluorene) (PFO), is the "β-phase". acs.orgresearchgate.net The β-phase is a more planar, ordered chain conformation where the torsion angle between adjacent fluorene units approaches 180°. acs.org This contrasts with the more common glassy or amorphous state where the inter-monomer angles are more twisted. researchgate.net

The formation of even a small fraction of β-phase segments within a polymer film can dramatically improve device performance. acs.orgfluxim.com For example, in a fluorene-benzothiadiazole copolymer, inducing just a ~5% β-phase fraction led to significant enhancements in a light-emitting diode (LED):

Luminance at 10V increased by ~25%. acs.orgacs.org

Maximum external quantum efficiency (EQE) increased by ~61%. acs.orgacs.org

Operational stability improved significantly. acs.orgacs.org

The improved performance is attributed to several factors stemming from the more ordered, planar conformation of the β-phase:

Improved Charge Transport: The planar structure enhances intra-chain hole mobility. acs.orgacs.org

More Balanced Charge Injection: The formation of the β-phase can reduce the hole injection barrier. acs.orgacs.org

Reduced Carrier Trapping: The more ordered structure leads to fewer charge-trapping sites. acs.orgacs.org

These factors combine to create a more balanced flow of electrons and holes within the device, leading to more efficient recombination and light emission. fluxim.com This demonstrates that controlling the molecular conformation, for instance through solvent vapor annealing or by dipping films into specific solvent mixtures to induce the β-phase, is a critical strategy for optimizing the efficiency and lifetime of fluorene-based devices. acs.org

| Parameter | 0% β-Phase | ~5% β-Phase | Improvement |

| Maximum EQE | ~1.19% | 1.91% | ~61% |

| Luminance @ 10V | ~4750 cd m⁻² | 5940 cd m⁻² | ~25% |

| Luminance Retention (20h) | 64% | 90% | ~40% |

| Data derived from studies on fluorene-benzothiadiazole copolymers. acs.orgacs.orgresearchgate.net |

Strategies for Tailoring Fluorene Architecture for Specific Applications

The versatility of the fluorene scaffold allows for extensive molecular engineering to create materials tailored for a wide range of applications, from OLEDs to sensors and organic solar cells. The modification of this compound serves as a starting point for these advanced architectures. Key strategies include:

Copolymerization: One of the most powerful strategies is to copolymerize fluorene monomers with other aromatic or heteroaromatic units. By incorporating electron-donating or electron-accepting co-monomers, chemists can precisely tune the HOMO/LUMO energy levels, the color of emission, and the charge transport characteristics of the final polymer. For example, copolymerizing fluorene (a blue emitter) with a green- or red-emitting co-monomer can lead to white-light-emitting polymers for solid-state lighting.

Side-Chain Functionalization: As discussed in section 7.1, the alkyl chains at the C9 position are crucial for solubility and morphology. However, these side chains can also be functionalized with specific chemical groups. For instance, incorporating acrylate-functionalized side chains allows for the creation of photopatternable oligofluorenes. rsc.org These materials can be cross-linked using light, enabling the direct fabrication of high-resolution polymer patterns for electronic and photonic devices. rsc.org Similarly, attaching chiral side chains can induce chiroptical properties in the polymer films, which is of interest for applications in circularly polarized light emission and photonic devices. acs.org

Control of Connectivity and Dimensionality: Altering the points of linkage on the fluorene ring (e.g., using 2,6-dibromo vs. 2,7-dibromo monomers) changes the polymer from a linear rod to a kinked structure, as detailed in section 7.2. This control over the polymer's shape is a key design element. Furthermore, fluorene units can be incorporated into more complex three-dimensional architectures, such as spiro-linked compounds (e.g., 9,9'-spirobifluorene), which can enhance electronic delocalization and suppress undesired π-π interactions, leading to improved device-relevant properties. acs.org

Post-Polymerization Modification: In some cases, a pre-synthesized polyfluorene can be chemically modified. This allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. An example is the electrochemical fluorodesulfurization to convert a sulfur-containing fluorene copolymer into a fluorinated one, thereby tuning the polymer's electronic properties after its creation. researchgate.net

Through these strategies, the fundamental fluorene architecture can be systematically modified to optimize materials for specific performance targets, whether it is high-efficiency blue emission for displays, broad absorption for solar cells, or specific binding capabilities for chemical sensors.

Concluding Perspectives and Future Research Trajectories

Design and Synthesis of Novel Fluorene (B118485) Derivatives with Tunable Properties for Advanced Applications

The functionalization of the fluorene core at various positions, including the 2, 7, and 9 carbons, allows for significant structural modification. researchgate.net This adaptability is crucial for tuning the optical and electronic properties of the resulting materials. researchgate.net For instance, the synthesis of novel fluorene derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been a widely explored avenue. nih.govmdpi.comnih.gov These reactions allow for the introduction of various aryl groups at the bromine-substituted positions, leading to the creation of materials with diverse functionalities. researchgate.net

Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies. This includes the exploration of new catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups. mdpi.com Furthermore, the design of fluorene derivatives with specific three-dimensional architectures could lead to materials with enhanced properties, such as improved charge transport and light-emitting capabilities. The introduction of chiral moieties or the creation of star-shaped and dendritic structures are promising strategies to achieve these goals. researchgate.net

Key Research Directions:

Development of novel catalytic systems for the functionalization of 2,6-dibromofluorene derivatives.

Synthesis of fluorene-based molecules with complex three-dimensional architectures.

Exploration of structure-property relationships to enable the precise tuning of optical and electronic characteristics.

Exploration of Advanced Polymer Architectures Incorporating Dibromofluorene Monomers